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Compound of Interest

Compound Name:
Methyl (1R,2R)-2-

aminocyclopentane-1-carboxylate

CAS No.: 170421-23-5

Cat. No.: B071620

Get Quote

Executive Summary
ACPC peptides incorporate conformationally constrained amino acids—most notably 1-

aminocyclopropanecarboxylic acid (Ac

c) or trans-2-aminocyclopentanecarboxylic acid (trans-ACPC). These residues are critical in
drug development for stabilizing secondary structures (helices, turns) and improving metabolic
stability.

In mass spectrometry (MS), ACPC residues introduce distinct fragmentation behaviors

compared to standard linear peptides or other constrained analogs like Proline. This guide

objectively compares these behaviors, providing experimental protocols to maximize sequence

coverage and identification confidence.

Key Differentiators
Steric Hindrance: Unlike flexible Gly/Ala residues, ACPC imposes significant ring strain,

altering the kinetics of backbone cleavage.
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Proton Mobility: Unlike Proline (a secondary amine with high basicity), ACPC (typically a

primary amine) does not sequester protons as strongly, leading to a more distributed

fragmentation pattern but with specific suppression zones.

Diagnostic Ions: ACPC residues generate unique low-mass immonium ions useful for

confirmation.[1]

Technical Analysis: Fragmentation Mechanisms
Structural Variants & Nomenclature
To interpret MS data accurately, one must distinguish between the two common "ACPC" forms:

Common
Name

Chemical
Name

Abbreviation
Residue Mass
(Monoisotopic)

Structural
Feature

Ac

c

1-

aminocyclopropa

necarboxylic acid

Ac3c / ACC 83.0371 Da -disubstituted

(Cyclopropane)

-ACPC

trans-2-

aminocyclopenta

necarboxylic acid

ACPC 111.0684 Da -amino acid

(Cyclopentane)

The "Constrained Backbone" Effect
Standard peptide fragmentation (CID/HCD) relies on the Mobile Proton Model, where a proton

migrates to the amide nitrogen to catalyze bond cleavage (forming b- and y- ions).

Standard Peptides (Ala/Gly): High flexibility allows the proton to migrate easily; the backbone

adopts the necessary transition state for oxazolone formation (b-ion pathway).

Proline: The cyclic side chain fixes the phi (

) angle and increases the basicity of the nitrogen. This "traps" the proton, causing enhanced
cleavage N-terminal to Proline (the "Proline Effect").

ACPC (Ac
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c):

Sterics: The gem-dimethyl-like effect of the cyclopropane ring restricts the

and

angles, sterically hindering the formation of the cyclic oxazolone intermediate required for
b- ion formation.

Result: Cleavage C-terminal to ACPC is often suppressed compared to flexible residues.

Cleavage N-terminal is observed but lacks the intensity enhancement seen with Proline

because the amine is primary, not secondary.

Diagnostic Immonium Ions
High-energy collision (HCD) or broad-band CID often generates internal immonium ions (

).

Ac

c Immonium Ion:

56.05 (Cyclopropylidene-ammonium).

-ACPC Immonium Ion:

84.08 (Cyclopentyl-ammonium derivative).

Note: These ions are often low intensity due to the stability of the ring but are diagnostic

when present.

Comparative Performance Analysis
The following table contrasts the MS/MS behavior of ACPC peptides against standard and

other constrained alternatives.

Table 1: Fragmentation Characteristics Comparison[2]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071620?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
ACPC (Ac

c) Peptides

Standard

(Ala/Leu)
Proline (Pro)

Aib

(Aminoisobutyri

c)

Backbone

Cleavage

Suppressed C-

terminal to

residue;

Moderate N-

terminal

cleavage.

Uniform

distribution

(sequence

dependent).

Dominant N-

terminal

cleavage (Xxx-

Pro bond).

Highly

Suppressed due

to steric bulk

(gem-dimethyl).

Proton Affinity
Moderate

(Primary Amine).
Moderate.

High (Secondary

Amine).
Moderate.

b/y Ion Ratio

Balanced, but

overall lower

intensity.

High intensity b

and y series.[2]

y-ions dominate

(N-term

cleavage).

b-ions often

missing or weak.

[2]

Neutral Losses

Minimal side-

chain loss (Ring

is stable).

Common (e.g., -

NH3, -H2O).[2]

None specific to

side chain.
None specific.

Sequence

Coverage

Medium-Low:

Requires higher

collision energy

(CE).

High.
Medium (Gap at

Pro).

Low (Gaps at

Aib).

Diagnostic

Marker 56.05 (Ac3c) 86.09 (Leu/Ile) 70.06 (Pro) 58.06 (Aib)

Visualization: Fragmentation Pathway[4]
The following diagram illustrates the mechanistic difference between standard cleavage and

the sterically hindered pathway in ACPC peptides.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://research.cbc.osu.edu/wysocki.11/wp-content/uploads/2012/09/Wysocki-2005-Mass-spectrometry-of.pdf
https://research.cbc.osu.edu/wysocki.11/wp-content/uploads/2012/09/Wysocki-2005-Mass-spectrometry-of.pdf
https://research.cbc.osu.edu/wysocki.11/wp-content/uploads/2012/09/Wysocki-2005-Mass-spectrometry-of.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071620?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protonated Precursor
[M+H]+

Proton Migration
to Amide N

Standard Transition State
(Flexible) Flexible Residues

ACPC Transition State
(Sterically Hindered)

 ACPC Residue

Oxazolone Formation
(b-ion)

Backbone Cleavage
(b/y ions)

Suppressed Cleavage
(Low Intensity)

 High Barrier

Ring Strain Release
(Rare/High Energy)

 High CE Only

 Minor Pathway

Click to download full resolution via product page

Caption: Comparative fragmentation logic showing how ACPC steric hindrance raises the

energy barrier for oxazolone formation, leading to suppressed backbone cleavage compared to

standard residues.

Experimental Protocol: Optimized Workflow
To successfully sequence ACPC peptides, standard "shotgun" proteomics methods often fail

due to the suppression effects described above. Use this targeted protocol.

Phase 1: Sample Preparation & Ionization
Solvent System: Use 50% Acetonitrile / 0.1% Formic Acid.

Reasoning: High organic content aids desolvation of hydrophobic constrained peptides.

Ionization Source: Nano-Electrospray Ionization (nESI).

Target Charge State: Aim for z = 2+ or 3+.[2] Singly charged constrained peptides

fragment poorly because the single proton is sequestered at the N-terminus or basic side

chain, leaving no "mobile" proton to catalyze backbone cleavage.

Phase 2: MS/MS Acquisition Parameters
Fragmentation Mode:Stepped HCD (Higher-energy Collisional Dissociation).

Setting: Apply normalized collision energies (NCE) of 25, 30, and 35%.
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Logic: The "steric lock" of the ACPC ring requires higher energy to break the adjacent

peptide bonds than standard residues. Stepped energy ensures you capture both labile

bonds and the stubborn ACPC-adjacent bonds.

Resolution: High Resolution (>30,000 @ m/z 400).

Requirement: Essential to distinguish the mass defect of cyclic residues from potential

isobaric interferences.

Phase 3: Data Interpretation
Mass Defect Filtering:

Ac

c residues are hydrogen-deficient compared to linear analogs. Look for mass shifts that
align with -2.016 Da relative to Valine (Val = 99, Ac3c = 83... not direct analogs, but check
mass defects).

Exact Mass Calculation:

Precursor Mass =

.

Use 83.0371 for Ac

c.

Gap Identification:

In the b- or y- ion series, a mass gap of 83.04 Da (Ac3c) or 111.07 Da (Beta-ACPC)

confirms the presence.

Warning: Expect low intensity for ions resulting from cleavage immediately C-terminal to

the ACPC residue.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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